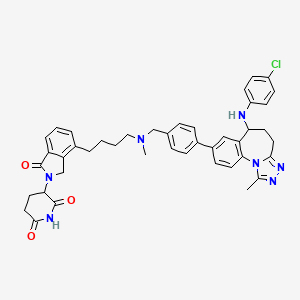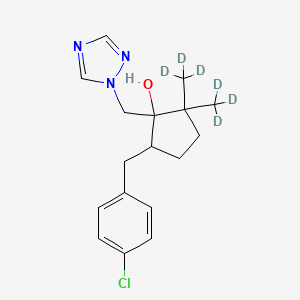
Metconazole-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metconazole-d6 is a deuterium-labeled derivative of metconazole, a systemic triazole fungicide. Metconazole is widely used in agriculture to control a broad range of pathogens on various crops by inhibiting ergosterol biosynthesis . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metconazole-d6 involves the incorporation of deuterium atoms into the metconazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions may vary, but typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Metconazole-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Metconazole can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert metconazole into different reduced forms.
Substitution: Metconazole can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metconazole can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Metconazole-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of metconazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of metconazole.
Industry: Applied in the development of new fungicides and plant growth regulators
Mechanism of Action
Metconazole-d6 exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity and functionality of the cell membrane, leading to the death of the fungal cells. The molecular targets of this compound include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .
Comparison with Similar Compounds
Similar Compounds
Triticonazole: Another triazole fungicide with similar applications in agriculture.
Metalaxyl: A chiral acylanilide fungicide used to control diseases caused by Oomycetes.
Napropamide: A herbicide with different chemical properties but similar agricultural applications.
Uniqueness of Metconazole-d6
This compound is unique due to its deuterium labeling, which provides several advantages in scientific research. These advantages include improved stability, reduced metabolic degradation, and enhanced detection in analytical studies. The deuterium atoms in this compound also allow for more precise tracing of the compound in various biological and chemical processes .
Properties
Molecular Formula |
C17H22ClN3O |
|---|---|
Molecular Weight |
325.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/i1D3,2D3 |
InChI Key |
XWPZUHJBOLQNMN-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


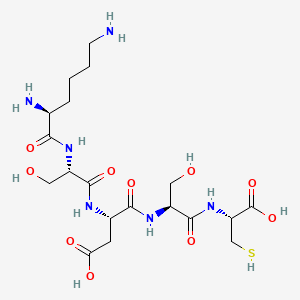
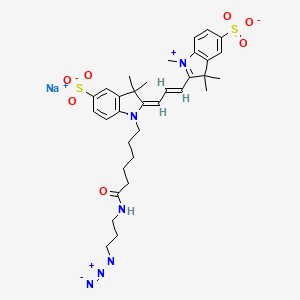
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
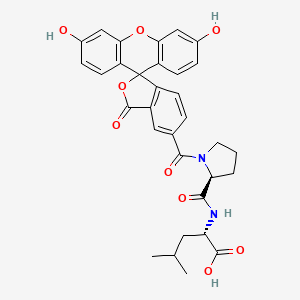

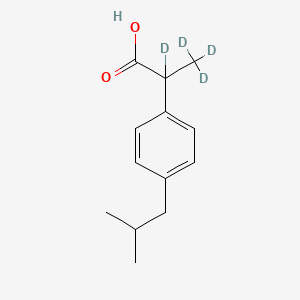
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)


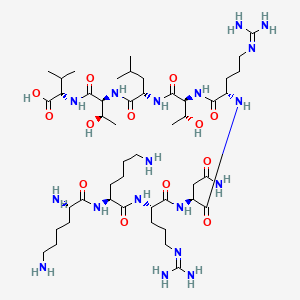
pyrimidine-2,4-dione](/img/structure/B12392482.png)
